EBI-2511

Epigenetics Histone Methyltransferase Lymphoma

EBI-2511 is a next-generation, orally bioavailable EZH2 inhibitor featuring a benzofuran core designed to overcome metabolic liabilities of pyridone-based clinical candidates. In preclinical models, it demonstrates 3-fold greater cellular potency than EPZ-6438 (Pfeiffer cell H3K27me3 IC50 ~8 nM vs. ~24 nM) and achieves up to 97% tumor growth inhibition in xenograft studies with superior efficacy at equivalent doses (100 mg/kg, P<0.01). With favorable tolerability and robust target engagement, EBI-2511 is the definitive tool compound for researchers investigating EZH2-dependent cancers and developing next-generation PRC2-targeted therapies.

Molecular Formula C34H48N4O4
Molecular Weight 576.8 g/mol
Cat. No. B607256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEBI-2511
SynonymsEBI-2511;  EBI 2511;  EBI2511.
Molecular FormulaC34H48N4O4
Molecular Weight576.8 g/mol
Structural Identifiers
SMILESCCC1=C(C2=C(C=C1N(CC)C3CCOCC3)OC(=C2)C4CCN(CC4)C(C)C)C(=O)NCC5=C(C=C(NC5=O)C)C
InChIInChI=1S/C34H48N4O4/c1-7-26-29(38(8-2)25-11-15-41-16-12-25)19-31-27(18-30(42-31)24-9-13-37(14-10-24)21(3)4)32(26)34(40)35-20-28-22(5)17-23(6)36-33(28)39/h17-19,21,24-25H,7-16,20H2,1-6H3,(H,35,40)(H,36,39)
InChIKeyNYWVSLBALKNFJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





EBI-2511 Procurement Guide: Potent Orally Active EZH2 Inhibitor for Lymphoma Models


EBI-2511 is a synthetic organic, highly potent, and orally active inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase subunit of the Polycomb Repressive Complex 2 (PRC2) . It is structurally derived from a benzofuran scaffold via a scaffold-hopping approach based on the clinical compound EPZ-6438 (tazemetostat) . EBI-2511 is designed for preclinical development in cancers associated with EZH2 mutations, particularly Non-Hodgkin's Lymphoma (NHL) .

Why EBI-2511 Cannot Be Substituted with Other EZH2 Inhibitors Without Data


Despite the availability of several clinical EZH2 inhibitors like EPZ-6438 (tazemetostat) and GSK126, substitution is not straightforward due to significant differences in chemical scaffold, cellular potency, and in vivo efficacy. EBI-2511, with its benzofuran core, was specifically designed to overcome metabolic liabilities associated with the pyridone moiety found in other inhibitors . Furthermore, quantitative head-to-head comparisons reveal that EBI-2511 demonstrates superior in vivo tumor growth inhibition at equivalent dosages compared to the benchmark EPZ-6438, underscoring that 'in-class' does not equate to 'interchangeable' for research outcomes .

EBI-2511 Quantitative Differentiation Evidence vs. EPZ-6438 and In-Class Inhibitors


EBI-2511 vs. EPZ-6438: Cellular H3K27me3 Inhibition Potency in Pfeiffer Cells

In a direct comparison within the same study, EBI-2511 (Compound 34) demonstrated a 3-fold greater potency than EPZ-6438 in reducing cellular H3K27 trimethylation (H3K27me3) levels in Pfeiffer cells, a model of diffuse large B-cell lymphoma (DLBCL) .

Epigenetics Histone Methyltransferase Lymphoma H3K27me3 EZH2 Inhibitor

EBI-2511 vs. EPZ-6438: In Vivo Tumor Growth Inhibition in Pfeiffer Xenograft Model

In a Pfeiffer tumor xenograft mouse model, EBI-2511 exhibited a superior anti-tumor efficacy compared to EPZ-6438 when administered at the same oral dosage level of 100 mg/kg once daily for 20 days . The difference was statistically significant (P < 0.01) .

Oncology In Vivo Efficacy Xenograft Model EZH2 Inhibitor Lymphoma

EBI-2511 Potency Against EZH2 A677G Mutant: Benchmarking Against In-Class Inhibitors

EBI-2511 inhibits the EZH2 A677G mutant with an enzymatic IC50 of 4 nM in a cell-free assay . This potency is comparable to, or more potent than, other reported EZH2 inhibitors against this gain-of-function mutation: ZLD1039 (IC50 = 4.0 nM) , HH2853 (IC50 = 3.75 nM) , and GSK503 (IC50 = 0.9 nM) . While not a direct head-to-head study, this cross-study comparable data places EBI-2511 among the most potent inhibitors for this clinically relevant NHL-associated mutant .

Mutant EZH2 A677G Mutation EZH2 Inhibitor Epigenetics Lymphoma

EBI-2511 Activity in WSU-DLCL2 Lymphoma Cells: A Differentiative Profile from EPZ-6438

EBI-2511 demonstrates activity in the WSU-DLCL2 lymphoma cell line with an IC50 of 55 nM . While EPZ-6438 also shows activity in various lymphoma cell lines, the specific potency in WSU-DLCL2 is not directly compared in the primary EBI-2511 paper . However, this data point provides a specific, quantifiable activity marker that can be used to differentiate EBI-2511's profile from other EZH2 inhibitors, which may have varying sensitivities across DLBCL subtypes. For example, GSK126 inhibits DLBCL proliferation with IC50s ranging from 28 nM to 5.5 µM across different lines, illustrating the cell-line specific nature of these responses .

Diffuse Large B-Cell Lymphoma WSU-DLCL2 EZH2 Inhibitor Antiproliferative Activity

EBI-2511's Superior Oral In Vivo Efficacy in Pfeiffer Xenograft: A Procurement-Decision Differentiator

EBI-2511 achieves a statistically significant and superior reduction in tumor size compared to EPZ-6438 at the same oral dose (100 mg/kg, P < 0.01) . This direct comparison provides a clear procurement rationale for in vivo studies: EBI-2511 demonstrates enhanced therapeutic window potential without requiring higher dosing, unlike EPZ-6438, which in clinical settings has required high doses (e.g., 800 mg BID) due to its PK profile .

In Vivo Efficacy Xenograft Model Lymphoma EZH2 Inhibitor Oral Bioavailability

EBI-2511 Favorable In Vivo Tolerability Profile: Evidence for Preclinical Selection

In the Pfeiffer xenograft study, treatment with EBI-2511 resulted in no significant changes in body weight across all treatment groups, indicating a favorable tolerability profile at the tested doses . This contrasts with some other EZH2 inhibitors, like GSK126, which has been associated with limited oral bioavailability (0.2% in wild-type mice) and requires intravenous administration in clinical trials due to PK issues . The combination of oral activity and tolerability makes EBI-2511 a practical choice for long-term preclinical studies.

Tolerability In Vivo Safety EZH2 Inhibitor Preclinical Development

Optimal Use Cases for EBI-2511 in Preclinical Epigenetics and Oncology Research


In Vivo Efficacy Studies in EZH2-Mutant Lymphoma Models

EBI-2511 is ideally suited for in vivo xenograft studies using Pfeiffer or other EZH2 A677G mutant lymphoma models. Its demonstrated superiority over EPZ-6438 at equivalent oral doses (100 mg/kg, P < 0.01) and dose-dependent tumor growth inhibition (up to 97% reduction) provides a robust baseline for evaluating new combination therapies or exploring resistance mechanisms . The compound's oral bioavailability and favorable tolerability profile (no significant body weight changes) make it a practical tool for chronic dosing studies .

In Vitro Mechanistic Studies of EZH2-Mediated H3K27me3 Repression

For researchers investigating the epigenetic consequences of EZH2 inhibition, EBI-2511 offers a potent tool for rapidly reducing H3K27me3 levels in cellular assays. Its 3-fold greater potency compared to EPZ-6438 (IC50 ~8 nM vs. ~24 nM) in Pfeiffer cells ensures robust target engagement at lower concentrations, minimizing potential off-target effects associated with higher drug concentrations . This is particularly valuable for acute treatment experiments designed to map immediate transcriptional changes following PRC2 inhibition.

Evaluating EZH2 Inhibitor Sensitivity in DLBCL Cell Line Panels

EBI-2511's characterized activity in specific cell lines like Pfeiffer (H3K27me3 IC50 ~8 nM) and WSU-DLCL2 (proliferation IC50 = 55 nM) makes it a valuable reference compound for screening DLBCL cell line panels for EZH2 dependency . By comparing the sensitivity of a novel cell line to EBI-2511 against its established activity in these reference lines, researchers can infer relative EZH2 addiction and prioritize models for further study.

Development of Next-Generation EZH2 Inhibitors

EBI-2511 serves as a critical benchmark compound for medicinal chemistry efforts aiming to develop novel EZH2 inhibitors. Its benzofuran scaffold represents a departure from the pyridone-containing clinical candidates like EPZ-6438 and GSK126, offering a potential solution to metabolic instability . New compounds can be compared head-to-head against EBI-2511 in cellular H3K27me3 assays and Pfeiffer xenograft models to assess improvements in potency, oral bioavailability, and in vivo efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for EBI-2511

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.